molecular formula C13H15N3O2 B2648136 Ethyl 4-(ethylamino)quinazoline-7-carboxylate CAS No. 2248368-91-2

Ethyl 4-(ethylamino)quinazoline-7-carboxylate

Cat. No.: B2648136
CAS No.: 2248368-91-2
M. Wt: 245.282
InChI Key: ZAVCZXCWJZSTRY-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylamino)quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethylamino)quinazoline-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the synthetic routes mentioned above, with optimizations for cost, yield, and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethylamino)quinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(ethylamino)quinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-(ethylamino)quinazoline-7-carboxylate can be compared with other similar quinazoline derivatives:

Uniqueness

This compound is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-(ethylamino)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-14-12-10-6-5-9(13(17)18-4-2)7-11(10)15-8-16-12/h5-8H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVCZXCWJZSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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